N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by the presence of azetidine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of Azetidine Rings: The azetidine rings are synthesized through cyclization reactions involving appropriate precursors.
Triazine Ring Formation: The triazine ring is formed through a condensation reaction involving cyanuric chloride and amines.
Coupling Reactions: The azetidine rings are then coupled to the triazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the azetidine and triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The azetidine and triazine rings may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~4~-Bis(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine: Lacks one azetidine ring compared to the target compound.
N~2~,N~4~,N~6~-Tris(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine: Contains an additional azetidine ring.
1,3,5-Triazine-2,4,6-triamine: Basic triazine structure without azetidine rings.
Uniqueness
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of multiple azetidine rings attached to the triazine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
880082-60-0 |
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Molecular Formula |
C12H21N9 |
Molecular Weight |
291.36 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C12H21N9/c1-7(2-13-1)16-10-19-11(17-8-3-14-4-8)21-12(20-10)18-9-5-15-6-9/h7-9,13-15H,1-6H2,(H3,16,17,18,19,20,21) |
InChI Key |
ZRYKWXQWMMFJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=NC(=NC(=N2)NC3CNC3)NC4CNC4 |
Origin of Product |
United States |
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